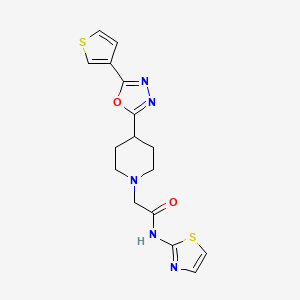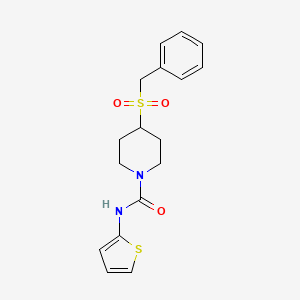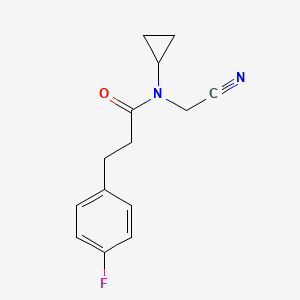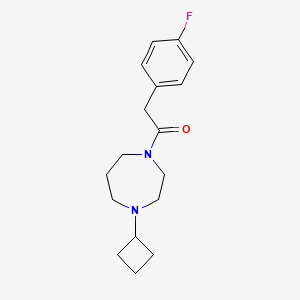![molecular formula C17H16N4O3S B2825694 3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795364-47-4](/img/structure/B2825694.png)
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a quinoxaline moiety linked to a thiazolidine-2,4-dione ring via a piperidine bridge. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment .
Mécanisme D'action
Target of Action
Compounds with a similar thiazolidin-2,4-dione (tzd) scaffold are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also show antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to interact with their targets, such as the ppar-γ receptor and cytoplasmic mur ligases, leading to improved insulin resistance and inhibition of bacterial cell wall synthesis, respectively .
Biochemical Pathways
Based on the known actions of similar tzd analogues, it can be inferred that the compound may affect the insulin signaling pathway and bacterial cell wall synthesis pathway .
Pharmacokinetics
It is known that modifications to the structure of similar compounds can substantially alter their physicochemical properties (size, charge, lipophilicity), which can improve their pharmacokinetic profile, alter bacterial cell penetrability, and affect permeability-based antibiotic resistance .
Result of Action
Based on the known actions of similar tzd analogues, it can be inferred that the compound may lead to improved insulin sensitivity in cells and inhibition of bacterial growth .
Action Environment
It is known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
The compound 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with the enzyme PTP1B . PTP1B is an intracellular protein tyrosine phosphatase involved in cellular signal transduction . The compound has been shown to exhibit potential inhibitory activity against PTP1B .
Cellular Effects
In cellular processes, 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione has been shown to improve insulin resistance and lower blood glucose levels in diabetic mice . It also improves glucose tolerance and abnormal blood lipids .
Molecular Mechanism
The molecular mechanism of action of 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with PTP1B . By inhibiting PTP1B, it can enhance the insulin signaling pathway, thereby improving insulin resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of quinoxaline-2-carboxylic acid with piperidine-4-amine to form the intermediate 1-(quinoxaline-2-carbonyl)piperidine. This intermediate is then reacted with thiazolidine-2,4-dione under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and green chemistry approaches can be employed to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities.
Thiazolidine-2,4-dione derivatives: These compounds have the thiazolidine-2,4-dione ring and are known for their antidiabetic and anticancer properties.
Uniqueness
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to the combination of the quinoxaline and thiazolidine-2,4-dione moieties linked by a piperidine bridge. This unique structure enhances its biological activity and makes it a promising candidate for drug development .
Propriétés
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15-10-25-17(24)21(15)11-5-7-20(8-6-11)16(23)14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGSQNTZZTUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2825612.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2825614.png)
![N'-(3,5-dimethylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2825615.png)

![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)

![1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2825621.png)


![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)


![N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2825633.png)
